EZ-482

描述

属性

IUPAC Name |

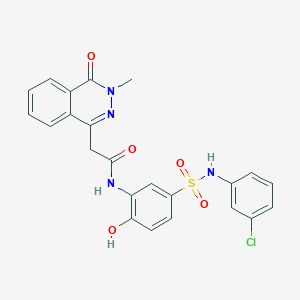

N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O5S/c1-28-23(31)18-8-3-2-7-17(18)19(26-28)13-22(30)25-20-12-16(9-10-21(20)29)34(32,33)27-15-6-4-5-14(24)11-15/h2-12,27,29H,13H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWDCBBEVQRZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016456-76-0 | |

| Record name | N-(5-(N-(3-chlorophenyl)sulfamoyl)-2-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

EZ-482: A Novel Modulator of Apolipoprotein E4 for Alzheimer's Disease Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action for EZ-482, a small molecule effector of apolipoprotein E (ApoE), with a specific focus on its potential therapeutic role in Alzheimer's disease. The information presented is based on biophysical studies that have elucidated the binding characteristics and functional consequences of the interaction between this compound and the major isoforms of ApoE, particularly the Alzheimer's disease risk factor, ApoE4.

Core Mechanism of Action

This compound is a novel small molecule that directly binds to apolipoprotein E. Its mechanism of action is centered on inducing a unique allosteric change in the ApoE4 isoform, which is the most significant genetic risk factor for late-onset Alzheimer's disease. While this compound binds to both ApoE3 and ApoE4, its interaction with ApoE4 produces a distinct conformational effect that modulates its function. Specifically, this compound binds to the C-terminal domain of ApoE, and in ApoE4, this binding event triggers an allosteric effect on the N-terminal domain. This conformational change blocks the heparin-binding region in the N-terminal domain. The residues in this region are crucial for the interaction of ApoE with its receptors, such as the low-density lipoprotein receptor (LDLR) and the LDLR-related protein 1 (LRP-1), both of which are implicated in the pathogenesis of Alzheimer's disease.

Quantitative Data: Binding Affinity and Stoichiometry

The interaction between this compound and ApoE isoforms has been quantified using various biophysical techniques. The following table summarizes the key quantitative data from these studies.[1]

| Parameter | ApoE3 | ApoE4 | Method | Reference |

| Apparent Dissociation Constant (Kd) | ~8 µM | ~8 µM | Fluorescence Methods | [1] |

| Binding Sites (Residues) | 229–243 and 258–265 (C-terminal domain) | 229–243 and 258–265 (C-terminal domain) | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | [1] |

| N-terminal Allosteric Effect | Not Observed | Observed | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | [1] |

Signaling Pathway and Functional Consequences

The binding of this compound to the C-terminal domain of ApoE4 induces a conformational change that propagates to the N-terminal domain, a phenomenon known as allostery. This allosteric modulation interferes with the ability of the N-terminal domain to bind heparin. Since the heparin-binding region of ApoE is also involved in its interaction with cell surface receptors like LDLR and LRP-1, this compound effectively modulates the receptor-binding activity of ApoE4.

Caption: Mechanism of this compound action on ApoE4.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS was employed to identify the binding site of this compound on ApoE and to detect conformational changes upon binding.

Protocol:

-

Sample Preparation:

-

ApoE stock solutions (10 µM) were prepared in phosphate-buffered saline (PBS), pH 7.4. For ApoE3, the buffer was supplemented with 2 mM dithiothreitol (DTT).

-

This compound was dissolved in DMSO and diluted 1:25 into the ApoE solution, followed by a 2-hour incubation at 25 °C. The final DMSO concentration was 2%.

-

A control sample of ApoE was prepared with an equivalent concentration of DMSO without this compound.

-

-

Deuterium Exchange:

-

The deuterium exchange reaction was initiated by diluting the ApoE or ApoE-EZ-482 complex into a D₂O-based buffer.

-

The exchange was allowed to proceed for various time points to monitor the kinetics of deuterium uptake.

-

-

Quenching:

-

The exchange reaction was quenched by lowering the pH to 2.5 and the temperature to 0 °C. This was achieved by adding a pre-chilled quench buffer.

-

-

Proteolysis:

-

The quenched protein samples were immediately passed through an immobilized pepsin column to digest the protein into smaller peptides.

-

-

LC-MS Analysis:

-

The resulting peptides were separated using reverse-phase liquid chromatography (LC) and analyzed by mass spectrometry (MS).

-

The mass of each peptide was measured to determine the extent of deuterium incorporation.

-

By comparing the deuterium uptake of peptides from ApoE in the presence and absence of this compound, regions of the protein that were protected from exchange upon ligand binding were identified.

-

Fluorescence-Based Binding Assays

Fluorescence methods were utilized to determine the apparent dissociation constant (Kd) of the this compound-ApoE interaction.

Protocol using SYPRO Orange Displacement:

-

Principle: SYPRO Orange is a fluorescent dye that binds to the same region of ApoE3 as this compound. The binding of SYPRO Orange to ApoE results in an increase in fluorescence. This compound displaces the bound SYPRO Orange, leading to a decrease in fluorescence.

-

Assay Setup:

-

A solution containing ApoE and SYPRO Orange was prepared.

-

The fluorescence emission was monitored at 575 nm.

-

-

Titration:

-

Increasing concentrations of this compound were added to the ApoE-SYPRO Orange solution.

-

The decrease in fluorescence intensity was measured at each concentration of this compound.

-

-

Data Analysis:

-

The data were fitted to a binding isotherm to calculate the apparent dissociation constant (Kd) for the this compound-ApoE interaction.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for identifying the this compound binding site on ApoE using Hydrogen-Deuterium Exchange Mass Spectrometry.

Caption: HDX-MS workflow for mapping this compound binding.

Conclusion

The small molecule this compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the major genetic risk factor, ApoE4. Its well-defined mechanism of action, characterized by a unique allosteric modulation of ApoE4's conformation and subsequent alteration of its receptor-binding properties, provides a strong rationale for its further development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to understand and build upon the current knowledge of this compound.

References

The Role of p300/CBP Inhibition in Cancer Therapy: A Technical Overview

A Note on the Inquiry: Initial searches for "EZ-482" as a p300/CBP inhibitor in the context of cancer did not yield direct supporting scientific literature. The available research predominantly identifies this compound as a ligand for Apolipoprotein E (ApoE), with a focus on its potential therapeutic applications in Alzheimer's disease.[1][2][3][4] This document will, therefore, provide a comprehensive technical guide on the role of established p300/CBP inhibitors in cancer, a field with robust scientific exploration and promising therapeutic candidates. A summary of the known biological functions of this compound in relation to ApoE is also provided for clarity.

Introduction to p300/CBP as Therapeutic Targets in Oncology

The paralogous histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in regulating gene expression.[5][6] Their enzymatic activity involves the transfer of an acetyl group to lysine residues on histone tails and other proteins, leading to a more open chromatin structure and facilitating the recruitment of transcription machinery. This epigenetic modification is crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[7]

In various cancers, the p300/CBP signaling axis is frequently dysregulated. Overexpression or hyperactivity of p300/CBP can lead to the aberrant activation of oncogenic gene expression programs, promoting tumor growth, survival, and therapeutic resistance.[5][7] Consequently, the development of small molecule inhibitors targeting the HAT activity of p300/CBP has emerged as a promising strategy in cancer therapy.

Mechanism of Action of p300/CBP Inhibitors in Cancer

p300/CBP inhibitors exert their anti-cancer effects through several key mechanisms:

-

Downregulation of Oncogenic Transcription: By inhibiting the acetyltransferase activity of p300/CBP, these molecules reduce histone acetylation at the promoters and enhancers of key oncogenes, such as MYC, leading to their transcriptional repression.[8]

-

Induction of Apoptosis: The suppression of pro-survival gene expression can trigger programmed cell death in cancer cells. For instance, inhibition of p300 has been shown to induce caspase-dependent apoptosis in prostate cancer cells.[9]

-

Cell Cycle Arrest: p300/CBP are involved in the regulation of cell cycle progression. Their inhibition can lead to cell cycle arrest, often at the G1/S transition.[8]

-

Synthetic Lethality: In cancers with loss-of-function mutations in one of the paralogs (e.g., CBP-deficient tumors), the cells become highly dependent on the activity of the other. Targeting the remaining paralog with an inhibitor can create a synthetic lethal interaction, selectively killing cancer cells.[8]

The signaling pathway below illustrates the central role of p300/CBP in acetylating histones and other transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation. Inhibition of p300/CBP disrupts this cascade.

Caption: p300/CBP signaling pathway and point of inhibition.

Preclinical Data on p300/CBP Inhibitors

A number of small molecule inhibitors of p300/CBP have demonstrated promising preclinical activity across various cancer types. The table below summarizes key quantitative data for some of the well-characterized inhibitors.

| Inhibitor | Cancer Type(s) | IC50 / Kd | Key In Vitro Findings | Key In Vivo Findings |

| A-485 | Hematological Malignancies, Prostate Cancer | p300 IC50: 12 nM | Inhibits proliferation of hematological cancer cells. Reduces H3K27ac at enhancers of estrogen receptor α target genes in breast cancer. | Inhibits tumor growth in a castration-resistant prostate cancer xenograft model. |

| C646 | Prostate Cancer, Lung Cancer, Hematopoietic Cancers | p300 IC50: 400 nM | Induces caspase-dependent apoptosis in prostate cancer cells. Suppresses the growth of CBP-deficient lung and hematopoietic cancer cells. | Suppressed tumor growth of CBP-deficient cancer cells in vivo. |

| CCS1477 | Prostate Cancer | CBP IC50: 1.6 nM | Suppresses androgen receptor target gene transcription. | Demonstrates anti-tumor activity in castration-resistant prostate cancer models. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines for key experiments used to characterize p300/CBP inhibitors.

Histone Acetyltransferase (HAT) Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of p300 or CBP.

Protocol:

-

Reagents: Recombinant human p300/CBP, histone H3 or H4 peptide substrate, Acetyl-CoA, and the test inhibitor.

-

Procedure:

-

The inhibitor at various concentrations is pre-incubated with the p300/CBP enzyme in an assay buffer.

-

The enzymatic reaction is initiated by the addition of the histone substrate and Acetyl-CoA.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the level of histone acetylation is quantified. This can be done using various methods, such as ELISA with an antibody specific for the acetylated histone mark or through radiological detection if using radiolabeled Acetyl-CoA.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where p300/CBP binding and histone acetylation are altered by inhibitor treatment.

Protocol:

-

Cell Treatment: Cancer cells are treated with the p300/CBP inhibitor or a vehicle control.

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific for p300, CBP, or a specific histone acetylation mark (e.g., H3K27ac) is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment. Differential peak analysis between inhibitor-treated and control samples reveals changes in protein binding or histone modification.

The workflow for a typical ChIP-seq experiment is depicted in the diagram below.

Caption: Experimental workflow for ChIP-seq analysis.

The Known Biological Role of this compound

Current research indicates that this compound is a small molecule that binds to Apolipoprotein E (ApoE).[1][2] It has been studied for its potential to modulate the function of ApoE, particularly the ApoE4 isoform, which is a major genetic risk factor for late-onset Alzheimer's disease.[1][2]

Studies have shown that this compound binds to the C-terminal domain of both ApoE3 and ApoE4 with a dissociation constant (Kd) in the micromolar range.[1][3] Interestingly, its binding to ApoE4 induces a unique allosteric effect on the N-terminal domain.[1][2] This interaction has been shown to block the binding of heparin to the N-terminal domain of ApoE.[1] The heparin-binding region of ApoE is also involved in its interaction with cellular receptors like the LDL receptor and LRP-1.[1]

The relationship between this compound and ApoE is summarized in the following diagram.

Caption: Interaction of this compound with Apolipoprotein E.

While ApoE has been implicated in some aspects of cancer biology, there is currently no evidence to suggest that this compound's interaction with ApoE directly involves the inhibition of p300/CBP for an anti-cancer effect.

Conclusion

The inhibition of p300/CBP represents a validated and promising therapeutic strategy in oncology. A growing number of potent and selective inhibitors are being developed and are undergoing preclinical and clinical evaluation. These agents have demonstrated the ability to modulate oncogenic gene expression, induce cancer cell death, and overcome drug resistance. While this compound has been investigated for its role as an ApoE ligand, its function as a p300/CBP inhibitor in cancer is not supported by the current scientific literature. Future research will continue to elucidate the full potential of p300/CBP inhibition in cancer therapy and may yet uncover novel connections between different signaling pathways.

References

- 1. ApoE: In vitro studies of a small molecule effector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ApoE: In Vitro Studies of a Small Molecule Effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer c... [cancer.fr]

EZ-482: A Technical Overview of its Interaction with Apolipoprotein E

Initial research indicates that the premise of EZ-482 directly affecting histone acetylation is not supported by currently available scientific literature. The primary and well-documented role of this compound is as a ligand for Apolipoprotein E (ApoE), with potential implications for Alzheimer's disease research. This document provides an in-depth technical guide on the established mechanism of action of this compound concerning its interaction with ApoE.

Introduction to this compound

This compound is a novel small molecule that has been identified as a ligand of apolipoprotein E (ApoE).[1][2] Its primary therapeutic potential is being explored in the context of Alzheimer's disease.[1][2] The research on this compound has focused on its ability to bind to different isoforms of ApoE and modulate its interactions with other molecules.

Mechanism of Action: Interaction with Apolipoprotein E

This compound binds to the C-terminal domain of both the ApoE3 and ApoE4 isoforms.[3][4] Notably, its binding to ApoE4 induces a unique allosteric effect on the N-terminal domain of the protein.[1][2][3][4] This allosteric modulation is a key aspect of its function.

A significant consequence of this binding is the blockage of heparin binding to the N-terminal domain of ApoE.[3] The region on ApoE responsible for heparin binding is also crucial for its interaction with the low-density lipoprotein (LDL) receptor and the LDL receptor-related protein 1 (LRP-1).[3] Therefore, by obstructing this site, this compound has the potential to influence the binding of ApoE to these important cellular receptors.[3]

Quantitative Data

The binding affinity of this compound to ApoE3 and ApoE4 has been quantified, with a reported dissociation constant (Kd) in the range of 5-10 μM.[1][2][3]

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for ApoE3 | 5-10 μM | [1][2][3] |

| Dissociation Constant (Kd) for ApoE4 | 5-10 μM | [1][2][3] |

Experimental Protocols

Detailed experimental methodologies for studying the interaction of this compound with ApoE have been described in the literature. These include techniques to characterize binding affinity and the allosteric effects.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique was employed to pinpoint the binding site of this compound on the ApoE protein. By measuring the rate of deuterium exchange, researchers identified the C-terminal domain as the primary interaction site.

Fluorescence Spectroscopy: This method was utilized to determine the apparent dissociation constant of the this compound and ApoE interaction. Changes in the fluorescence signal upon binding were measured to quantify the binding affinity.

Signaling Pathways and Logical Relationships

The interaction of this compound with ApoE and its downstream consequences can be visualized as a logical workflow.

Caption: Mechanism of this compound action on Apolipoprotein E.

Conclusion Regarding Histone Acetylation

It is crucial to reiterate that the available scientific literature does not support a role for this compound in the regulation of histone acetylation. The user's query may have conflated this compound with other compounds, such as A-485, which is a known inhibitor of the histone acetyltransferases p300/CBP.[5][6][7] A-485 has been shown to reduce histone acetylation and affect gene expression in cancer cells.[7] However, A-485 and this compound are distinct molecules with different biological targets and mechanisms of action. Therefore, a technical guide on the effect of this compound on histone acetylation cannot be provided due to the lack of supporting data. The information presented here is a comprehensive summary of the current understanding of this compound's interaction with Apolipoprotein E.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ApoE: In vitro studies of a small molecule effector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ApoE: In Vitro Studies of a Small Molecule Effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological targeting of CBP/p300 drives a redox/autophagy axis leading to senescence-induced growth arrest in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of Apolipoprotein E4 by EZ-482: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apolipoprotein E4 (apoE4) is the strongest genetic risk factor for late-onset Alzheimer's disease. Its pathogenic effects are linked to its unique conformational structure, which differs from the neutral apoE3 and protective apoE2 isoforms. One therapeutic strategy is to identify small molecules that can modulate the structure of apoE4, thereby altering its function to be more like that of apoE3. This technical guide provides an in-depth overview of the allosteric modulation of apoE4 by the small molecule EZ-482. We summarize the quantitative data from key experiments, detail the experimental protocols used to characterize this interaction, and visualize the proposed mechanism of action and experimental workflows.

Introduction to ApoE4 and the Rationale for Allosteric Modulation

The apolipoprotein E (apoE) gene exists in three common allelic forms: ε2, ε3, and ε4. The corresponding protein isoforms, apoE2, apoE3, and apoE4, differ by single amino acid substitutions.[1] While apoE3 is the most common and considered neutral, apoE4 significantly increases the risk for Alzheimer's disease, and apoE2 is considered protective.[2] The pathogenic nature of apoE4 is attributed to its distinct three-dimensional structure, which influences its interaction with lipids, receptors, and amyloid-beta peptides.[2]

The concept of "structure correctors" or allosteric modulators for apoE4 has emerged as a promising therapeutic avenue. These small molecules aim to bind to apoE4 and induce a conformational change that mitigates its detrimental properties. This compound is one such small molecule that has been studied for its ability to allosterically modulate apoE4.[1][3]

Quantitative Analysis of the this compound and ApoE4 Interaction

The interaction between this compound and apoE isoforms has been characterized by several biophysical techniques, yielding key quantitative data on its binding affinity and functional effects.[1]

| Parameter | ApoE Isoform | Value | Method(s) | Reference |

| Apparent Dissociation Constant (Kd) | ApoE4 | ~8 µM | Fluorescence-based assays (Alexa488-labeled apoE4, TMR-labeled apoE3 mutant, SYPRO Orange reporter, ANS displacement) | [1] |

| ApoE3 | ~8 µM | Fluorescence-based assays | [1] | |

| Binding Site | ApoE4 & ApoE3 | C-terminal domain (residues 229-243 and 258-265) | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | [1] |

| Allosteric Effect | ApoE4 | Conformational change in the N-terminal domain (helices 1, 2, 3, and 4) | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | [1] |

| ApoE3 | No significant allosteric effect observed | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | [1] | |

| Functional Impact | ApoE4 | Inhibition of heparin binding to the N-terminal domain | Fluorescence-based heparin binding assay | [1] |

| ApoE4 | Alteration of lipid binding properties | Pyrene fluorescence lipid binding assay | [1] |

Mechanism of Allosteric Modulation

This compound exhibits its modulatory effect on apoE4 through a distinct allosteric mechanism. The binding of this compound to the C-terminal domain of apoE4 induces a conformational change that propagates to the distal N-terminal domain.[1][3] This long-range structural alteration is unique to the apoE4 isoform and is not observed with apoE3, despite this compound binding to both with similar affinity.[1]

The allosteric change in the N-terminal domain of apoE4 results in the blockage of the heparin-binding region.[1][3] This is significant because the heparin-binding region is also the site of interaction for key cell surface receptors, including the low-density lipoprotein receptor (LDLR) and the LDLR-related protein 1 (LRP1).[3] By occluding this site, this compound can potentially modulate the receptor-mediated uptake and clearance of apoE4 and its associated lipoproteins and amyloid-beta peptides.

References

- 1. ApoE: In vitro studies of a small molecule effector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule Structure Correctors Target Abnormal Protein Structure and Function: The Structure Corrector Rescue of Apolipoprotein E4–associated Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ApoE: In Vitro Studies of a Small Molecule Effector - PubMed [pubmed.ncbi.nlm.nih.gov]

No Public Data Available on EZ-482's Impact on Gene Transcription in Tumor Cells

A comprehensive review of publicly available scientific literature and clinical trial data reveals no information on the impact of a compound designated "EZ-482" on gene transcription in tumor cells. The research focus of this compound appears to be in the field of neurodegenerative diseases, specifically Alzheimer's disease, through its interaction with apolipoprotein E (apoE).

Initial searches for "this compound" in the context of oncology and gene transcription yielded no relevant results. Subsequent, broader inquiries identified this compound as a small molecule that binds to apolipoprotein E (apoE).[1][2][3][4][5] Apolipoprotein E is a protein involved in fat metabolism that has also been identified as a major genetic risk factor for Alzheimer's disease.[4][5]

The available research on this compound focuses on its biochemical and biophysical interactions with different isoforms of apoE, namely apoE3 and apoE4.[4][5] Studies have characterized its binding affinity and the allosteric effects it induces upon binding. A key finding is that this compound can block the interaction of apoE with heparin, which may have implications for the protein's function in the brain.[4][5]

There are no mentions of clinical trials investigating this compound for cancer treatment. The existing clinical trial information related to apoE modulation is centered on Alzheimer's disease.[6][7][8]

Given the complete absence of data on the effect of this compound on gene transcription in tumor cells, it is not possible to create the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The scientific community has not published any research that would support the creation of such a document.

It is possible that "this compound" is an internal compound code that has not yet been disclosed in publications, or the user may have been provided with an incorrect designation. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and its intended therapeutic area. Should information on a different, publicly researched compound be of interest, a similar in-depth guide can be compiled.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ApoE: In vitro studies of a small molecule effector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ApoE: In Vitro Studies of a Small Molecule Effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Efficacy, Safety and Imaging Effects of Oral Valiltramiprosate in APOEε4/ε4 Homozygotes with Early Alzheimer's Disease: Results of the Phase III, Randomized, Double-Blind, Placebo-Controlled, 78-Week APOLLOE4 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Baseline Findings of PreventE4: A Double-Blind Placebo Controlled Clinical Trial Testing High Dose DHA in APOE4 Carriers before the Onset of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of EZ-482: A Novel Allosteric Modulator of Apolipoprotein E

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apolipoprotein E (ApoE) is a crucial protein in lipid transport and metabolism, with its isoform ApoE4 being the most significant genetic risk factor for late-onset Alzheimer's disease. The small molecule EZ-482 has been identified as a novel ligand of ApoE, exhibiting a unique allosteric mechanism of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It details the experimental protocols for key binding and functional assays, presents quantitative data in a structured format, and visualizes the compound's mechanism of action through signaling pathway and experimental workflow diagrams. This document serves as a core resource for researchers engaged in the study of ApoE modulators and their therapeutic potential.

Introduction

The apolipoprotein E (ApoE) gene is polymorphic, with three major alleles (ε2, ε3, and ε4) encoding for the ApoE2, ApoE3, and ApoE4 isoforms. These isoforms differ by single amino acid substitutions and play distinct roles in lipid metabolism and neuronal function. Crucially, the ApoE4 isoform is strongly associated with an increased risk of developing late-onset Alzheimer's disease.[1] One therapeutic strategy has been to identify small molecules that can modulate the structure and function of ApoE4, potentially mitigating its pathological effects.[1]

This compound, a small molecule compound, has emerged from these efforts as a promising ligand for ApoE. While the specific high-throughput screening or fragment-based discovery campaign that led to the identification of this compound is not extensively detailed in the public domain, its subsequent characterization has revealed a unique mode of action.[1][2] this compound binds to the C-terminal domain of both ApoE3 and ApoE4.[1] However, its binding to ApoE4 induces a unique allosteric conformational change in the N-terminal domain, a region critical for receptor and heparin binding.[1] This guide synthesizes the available technical information on this compound, providing a detailed examination of its discovery context, a plausible synthetic route, and the experimental methodologies used to elucidate its mechanism of action.

Synthesis of this compound

The chemical name for this compound is N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, with the molecular formula C₂₃H₁₉ClN₄O₅S. While a specific, detailed synthesis protocol for this compound has not been published, a plausible synthetic route can be devised based on established methods for the synthesis of its core components: a phthalazinone moiety and a sulfonamide-linked acetamide. The synthesis can be logically divided into the preparation of two key intermediates followed by their coupling.

Plausible Synthetic Scheme

A potential retrosynthetic analysis suggests the disconnection of the amide bond, leading to a phthalazinone-containing carboxylic acid and a sulfonamide-containing aniline.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (Intermediate A)

-

Reaction of Phthalic Anhydride with Methylhydrazine: Phthalic anhydride is reacted with methylhydrazine in a suitable solvent, such as ethanol or acetic acid, under reflux to form N-methylphthalhydrazide.

-

Halogenation: The resulting phthalhydrazide is then treated with a halogenating agent like phosphorus oxychloride (POCl₃) to yield a 1-chloro-4-methylphthalazine.

-

Malonic Ester Synthesis: The 1-chloro-4-methylphthalazine is subsequently reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide).

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed using an aqueous acid or base, followed by heating to induce decarboxylation, yielding Intermediate A.

Step 2: Synthesis of 4-amino-2-((3-chlorophenyl)sulfonamido)phenol (Intermediate B)

-

Nitration of p-Aminophenol: p-Aminophenol is first protected, for instance, by acetylation, and then nitrated to introduce a nitro group ortho to the hydroxyl group.

-

Sulfonylation: The resulting nitro-aminophenol is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

-

Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine, for example, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride, to yield Intermediate B.

Step 3: Coupling of Intermediates and Final Product Formation

-

Amide Bond Formation: Intermediate A is activated to an acyl chloride or using a peptide coupling reagent (e.g., DCC, EDC/HOBt).

-

Final Condensation: The activated Intermediate A is then reacted with Intermediate B in an appropriate solvent with a base to form the final product, this compound.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Mechanism of Action

Binding Affinity and Site of Interaction

This compound binds to the C-terminal domain of both ApoE3 and ApoE4 with a dissociation constant (Kd) in the range of 5-10 μM.[3] An apparent dissociation constant of approximately 8 μM has also been determined using fluorescence methods.[1][4][5] Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been instrumental in mapping the binding site to residues within the C-terminal domain.[1]

| Parameter | ApoE3 | ApoE4 | Reference |

| Dissociation Constant (Kd) | 5-10 μM | 5-10 μM | [3] |

| Apparent Dissociation Constant | ~8 μM | ~8 μM | [1][4][5] |

| Binding Domain | C-terminal | C-terminal | [1] |

Table 1: Quantitative Binding Data of this compound to ApoE Isoforms

Allosteric Modulation of ApoE4

A key feature of this compound is its unique allosteric effect on the ApoE4 isoform.[1] While it binds to the C-terminal domain, this interaction induces a conformational change in the N-terminal domain of ApoE4.[1] This allosteric modulation has a significant functional consequence: it blocks the heparin-binding region located in the N-terminal domain.[1] This effect is specific to ApoE4 and is not observed with ApoE3.[1]

Signaling Pathway Implications

The heparin-binding region of ApoE is crucial for its interaction with cell surface heparan sulfate proteoglycans (HSPGs) and is also involved in its binding to the low-density lipoprotein receptor (LDLR) and the LDL receptor-related protein 1 (LRP1).[1][6] By blocking this region on ApoE4, this compound can be hypothesized to modulate the downstream signaling pathways associated with these receptors. This could impact cellular processes such as lipid uptake, Aβ clearance, and neuronal signaling.[7][8][9]

Experimental Protocols

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformational dynamics and ligand binding.

Protocol for HDX-MS Analysis of this compound-ApoE Interaction

-

Sample Preparation: Prepare stock solutions of ApoE (e.g., 10 μM in PBS, pH 7.4). For ApoE3, include a reducing agent like DTT (2 mM). Prepare a stock solution of this compound in DMSO.

-

Incubation: Incubate ApoE with or without this compound (e.g., at a 1:25 molar ratio) at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to allow binding equilibrium.

-

Deuterium Labeling: Initiate the exchange reaction by diluting the protein-ligand mixture into a D₂O-based buffer. Collect samples at various time points (e.g., 10s, 1min, 10min, 1hr).

-

Quenching: Stop the exchange reaction by adding a quench buffer to reduce the pH to ~2.5 and lower the temperature to 0°C.

-

Digestion: The quenched sample is immediately passed over an immobilized pepsin column to digest the protein into peptides.

-

LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by mass spectrometry to measure the extent of deuterium uptake in different peptide fragments.

-

Data Analysis: Compare the deuterium uptake of peptides from ApoE with and without this compound to identify regions of protection, indicating ligand binding or conformational changes.

Fluorescence-Based Binding Assays

Fluorescence spectroscopy provides a sensitive method to determine binding affinities.

Protocol for Fluorescence Anisotropy/Polarization Assay

-

Fluorophore Labeling: Covalently label a single-cysteine mutant of ApoE with a suitable fluorescent probe (e.g., Alexa Fluor 488 maleimide).

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled ApoE to a series of wells.

-

Titration: Add increasing concentrations of this compound to the wells. Include control wells with no this compound.

-

Incubation: Incubate the plate at a constant temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization or anisotropy of each well using a plate reader.

-

Data Analysis: The binding of the larger this compound molecule to the labeled ApoE will slow its rotational diffusion, leading to an increase in fluorescence polarization. Plot the change in polarization as a function of the this compound concentration and fit the data to a binding isotherm to determine the apparent dissociation constant.

Conclusion

This compound represents a significant tool for studying the biology of Apolipoprotein E, particularly the pathogenic isoform ApoE4. Its well-characterized binding site and unique allosteric mechanism provide a valuable pharmacological probe for dissecting the roles of different ApoE domains in health and disease. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to further investigate the therapeutic potential of modulating ApoE function. Future studies focusing on the downstream cellular consequences of this compound's allosteric modulation of ApoE4 will be crucial in translating these in vitro findings into potential therapeutic strategies for Alzheimer's disease and other ApoE4-related pathologies.

References

- 1. ApoE: In vitro studies of a small molecule effector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innovation.republika.co.id [innovation.republika.co.id]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ApoE: In Vitro Studies of a Small Molecule Effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Two-step mechanism of binding of apolipoprotein E to heparin: implications for the kinetics of apolipoprotein E-heparan sulfate proteoglycan complex formation on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ApoE in Alzheimer’s disease: pathophysiology and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APOE2: protective mechanism and therapeutic implications for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Signaling Mediated by ApoE2, ApoE3, and ApoE4 in Human Neurons Parallels Alzheimer's Disease Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Binding Affinity of EZ-482 to Apolipoprotein E Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein E (ApoE) is a crucial protein in lipid transport and metabolism, with its different isoforms (ApoE2, ApoE3, and ApoE4) exhibiting distinct functional characteristics. The ApoE4 isoform is a significant genetic risk factor for late-onset Alzheimer's disease. Modulating the function of ApoE4 through small molecules is a promising therapeutic strategy. This technical guide provides an in-depth analysis of the binding affinity of a small molecule, EZ-482, to various ApoE isoforms.

Quantitative Data Summary

The binding affinity of this compound to human ApoE isoforms has been characterized for ApoE3 and ApoE4. Currently, there is no published data on the binding affinity of this compound to the ApoE2 isoform.

| Isoform | Dissociation Constant (Kd) | Notes |

| ApoE2 | Not Reported | - |

| ApoE3 | ~8 µM (range: 5-10 µM)[1][2] | Binds to the C-terminal domain.[1] |

| ApoE4 | ~8 µM (range: 5-10 µM)[1][2] | Binds to the C-terminal domain; induces a unique N-terminal allosteric effect.[1] |

Mechanism of Action and Functional Consequences

This compound binds to the C-terminal domain of both ApoE3 and ApoE4 with a similar dissociation constant of approximately 8 µM.[1] Despite binding to the C-terminal domain, this compound allosterically blocks the heparin-binding region located in the N-terminal domain of ApoE.[1] This is particularly significant because the heparin-binding region of ApoE is also responsible for its interaction with key cell surface receptors, including the Low-Density Lipoprotein Receptor (LDLR) and the LDL receptor-related protein 1 (LRP-1).[1] By obstructing this interaction, this compound can modulate the cellular uptake of ApoE-containing lipoprotein particles. A unique characteristic of this compound's interaction with ApoE4 is the induction of an N-terminal allosteric effect that is not observed with ApoE3.[1]

Experimental Protocols

The binding affinity and mechanism of action of this compound were determined using two primary biophysical techniques: Fluorescence-Based Binding Assays and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Fluorescence-Based Binding Assay

This method is employed to determine the dissociation constant (Kd) of the this compound and ApoE interaction.

Principle: The intrinsic fluorescence of tryptophan residues in ApoE is monitored. Upon binding of a ligand (this compound), the local environment of these residues can change, leading to a change in fluorescence intensity. This change is titrated against increasing concentrations of the ligand to determine the binding affinity.

Protocol:

-

Protein Preparation: Recombinant human ApoE3 and ApoE4 are purified to homogeneity. The final buffer composition for the experiment should be optimized for protein stability and to minimize background fluorescence.

-

Instrumentation: A fluorescence spectrophotometer capable of measuring tryptophan fluorescence (excitation ~280 nm, emission ~340 nm) is used.

-

Titration:

-

A fixed concentration of the ApoE isoform is placed in a quartz cuvette.

-

A stock solution of this compound is prepared in a compatible solvent (e.g., DMSO) and then diluted into the assay buffer.

-

Increasing concentrations of this compound are added to the ApoE solution.

-

After each addition and a brief incubation period to reach equilibrium, the tryptophan fluorescence is measured.

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against the concentration of this compound.

-

The resulting binding curve is fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is utilized to map the binding site of this compound on the ApoE isoforms and to characterize conformational changes upon binding.

Principle: The rate of exchange of backbone amide hydrogens with deuterium in the solvent is sensitive to the protein's local structure and solvent accessibility. Ligand binding can protect certain regions from exchange, thus identifying the binding interface and any allosteric effects.

Protocol:

-

Sample Preparation: Solutions of the ApoE isoform are prepared in a standard H₂O-based buffer, both with and without a saturating concentration of this compound.

-

Deuterium Labeling:

-

The protein solutions are rapidly diluted into a D₂O-based buffer to initiate the hydrogen-deuterium exchange.

-

The exchange reaction is allowed to proceed for various time points (e.g., 10s, 1min, 10min).

-

-

Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature (e.g., adding a pre-chilled quench buffer containing acid). This locks the deuterium label in place.

-

Proteolysis: The quenched protein is immediately injected into an online pepsin column for rapid digestion into peptic peptides at low temperature.

-

LC-MS Analysis:

-

The resulting peptides are separated using a reversed-phase liquid chromatography column.

-

The separated peptides are then analyzed by a high-resolution mass spectrometer to measure the mass increase due to deuterium incorporation for each peptide.

-

-

Data Analysis:

-

The deuterium uptake for each peptide is compared between the ApoE-only and the ApoE-EZ-482 complex samples.

-

Peptides in the this compound-bound sample that show a reduction in deuterium uptake are identified as being part of or near the binding site.

-

Regions distant from the binding site that also show changes in deuterium uptake indicate allosteric effects.

-

Visualizations

References

An In-depth Technical Guide to the Pharmacodynamics of EZ-482

This technical guide provides a comprehensive overview of the pharmacodynamics of EZ-482, a small molecule ligand of Apolipoprotein E (ApoE). The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental characterization of this compound. All data and protocols are based on available preclinical, in vitro studies.

Overview of this compound

This compound is a novel small molecule that has been identified as a ligand for Apolipoprotein E (ApoE).[1][2] Research has focused on its potential to modulate the function of ApoE, a protein with isoforms (ApoE2, ApoE3, and ApoE4) that are genetically linked to the risk of developing late-onset Alzheimer's disease.[3][4][5] Specifically, the ApoE4 isoform is a major genetic risk factor for this neurodegenerative condition.[3][4][5] this compound has been studied for its ability to bind to different ApoE isoforms and influence their structure and interactions.[3][4]

Quantitative Pharmacodynamic Data

The binding affinity of this compound for ApoE isoforms has been determined using various biophysical methods. The dissociation constants (Kd) are summarized in the table below.

| Parameter | ApoE Isoform | Value (µM) | Method(s) of Determination |

| Dissociation Constant (Kd) | ApoE3 | 5 - 10 | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) |

| Dissociation Constant (Kd) | ApoE4 | ~8 | Fluorescence Methods |

| Dissociation Constant (Kd) | ApoE4 | 5 - 10 | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) |

Mechanism of Action

This compound exhibits a unique allosteric mechanism of action. It binds to the C-terminal domain of both ApoE3 and ApoE4.[3][4][5] However, its binding to the ApoE4 isoform induces a distinct allosteric effect on the N-terminal domain.[3][4][5] This conformational change in the N-terminal domain effectively blocks the binding of heparin.[3][4][5] The heparin-binding region of ApoE is also crucial for its interaction with the low-density lipoprotein receptor (LDLR) and the LDLR-related protein 1 (LRP-1).[3][4] Therefore, by obstructing this site, this compound may modulate the interaction of ApoE with these key receptors.[3]

References

EZ-482: A Technical Guide to its Function as an Apolipoprotein E (ApoE) Ligand

Initial Assessment: Contrary to the topic requested, extensive research indicates that EZ-482 is not characterized as a chemical probe for p300/CBP. Instead, the scientific literature identifies this compound as a novel ligand for Apolipoprotein E (ApoE), with potential implications for Alzheimer's disease research. This guide provides an in-depth overview of this compound's established biological function and mechanism of action related to ApoE.

Core Function and Mechanism of Action

This compound is a small molecule that binds directly to Apolipoprotein E. It has been shown to interact with both the ApoE3 and ApoE4 isoforms.[1][2] The primary binding site of this compound is located in the C-terminal domain of ApoE.[1][3][4] While it binds to both isoforms, its interaction with ApoE4 induces a unique allosteric effect on the N-terminal domain.[1][2] This allosteric modulation by this compound consequentially blocks the binding of heparin to the N-terminal domain of ApoE.[1][2] The heparin binding region of ApoE is also involved in its interaction with the low-density lipoprotein (LDL) receptor and the LDL receptor-related protein 1 (LRP-1).[1][2]

Quantitative Data: Binding Affinity of this compound for ApoE

The binding affinity of this compound for ApoE has been determined using various biophysical methods. The dissociation constants (Kd) are summarized in the table below.

| Target Protein | Method | Dissociation Constant (Kd) | Reference |

| ApoE3 | Fluorescence Methods | 5-10 µM | [3][5] |

| ApoE4 | Fluorescence Methods | 5-10 µM | [3][5] |

| ApoE (isoform not specified) | Fluorescence Methods | ~8 µM | [1][2][6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are described below.

3.1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This technique was employed to identify the binding site of this compound on ApoE.[1]

-

Protein and Ligand Preparation: 1 µM of wild-type ApoE was incubated in the presence and absence of 25 µM this compound.[1] The concentration of this compound was three times the apparent dissociation constant to ensure saturation of the binding site.[6]

-

Deuterium Labeling: ApoE stock solutions were incubated in D2O buffer at 25°C for 48 hours to allow for hydrogen-deuterium exchange.[6]

-

Quenching: The exchange reaction was quenched by mixing with a low pH solution.[6]

-

Analysis: The protein was then proteolytically digested, and the resulting peptides were analyzed by mass spectrometry to determine the extent of deuterium incorporation in different regions of the protein. Differences in deuterium uptake between the ApoE-EZ-482 complex and ApoE alone revealed the binding site.

3.2. Fluorescence-Based Binding Assays

Fluorescence methods were used to determine the apparent dissociation constant of the this compound-ApoE interaction.[1]

-

SYPRO Orange Fluorescence: The fluorescent dye SYPRO Orange binds to the same region of ApoE3 as this compound. The binding of this compound displaces SYPRO Orange, leading to a decrease in fluorescence, which can be monitored to determine the binding affinity.[1]

-

ANS Fluorescence: The binding of 8-Anilinonaphthalene-1-sulfonic acid (ANS) to ApoE results in an increase in fluorescence. Titration with this compound quenches this fluorescence, and the change in fluorescence can be used to calculate the dissociation constant.[6]

-

Fluorescently Labeled Heparin: To assess the effect of this compound on heparin binding, fluorescently labeled heparin was incubated with ApoE. The increase in fluorescence upon binding was measured. In competitive binding experiments, ApoE was pre-incubated with varying concentrations of this compound before the addition of labeled heparin.[1]

3.3. Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters. While mentioned as a method for hit confirmation in a screening strategy for ApoE4 binders, specific ITC data for this compound was not detailed in the provided search results.[7]

Visualizations

4.1. Signaling Pathway and Mechanism of Action of this compound

Caption: Mechanism of action of this compound on Apolipoprotein E.

4.2. Experimental Workflow for Characterizing this compound

References

- 1. ApoE: In vitro studies of a small molecule effector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ApoE: In Vitro Studies of a Small Molecule Effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A Biophysical Approach to the Identification of Novel ApoE Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

EZ-482: Application Notes and In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the small molecule EZ-482 and its interaction with Apolipoprotein E (ApoE), a key protein implicated in Alzheimer's disease. The following sections detail the mechanism of action, quantitative binding data, and step-by-step protocols for relevant biochemical and biophysical assays.

Mechanism of Action

This compound is a novel small molecule ligand that binds to the C-terminal domain of Apolipoprotein E (ApoE).[1][2][3] This binding event induces a unique allosteric change, particularly in the ApoE4 isoform, which is a major genetic risk factor for late-onset Alzheimer's disease.[2][3] Although this compound physically interacts with the C-terminal domain, its primary functional consequence is the inhibition of heparin binding to the N-terminal domain of ApoE.[2][3] The heparin-binding region of ApoE is also responsible for its interaction with cell surface receptors like the low-density lipoprotein receptor (LDLR) and LDLR-related protein 1 (LRP-1).[2][4] Therefore, by blocking this interaction, this compound can modulate the cellular uptake and metabolism of ApoE-containing lipoproteins.

Quantitative Data Summary

The interaction between this compound and different ApoE isoforms has been quantified using various biophysical techniques. The key binding affinities are summarized in the table below.

| Parameter | ApoE Isoform | Value | Method | Reference |

| Dissociation Constant (Kd) | ApoE3 | ~5-10 µM | Multiple Biophysical Methods | [1][5] |

| Dissociation Constant (Kd) | ApoE4 | ~5-10 µM | Multiple Biophysical Methods | [1][5] |

| Apparent Dissociation Constant | ApoE4 | ~8 µM | Fluorescence Methods | [2][3][6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the interaction of this compound with ApoE are provided below.

1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Binding Site Mapping

This protocol is designed to identify the binding site of this compound on ApoE by measuring changes in the protein's solvent accessibility upon ligand binding.

-

Materials:

-

Recombinant human ApoE3 and ApoE4

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT) for ApoE3

-

DMSO

-

D₂O-based PBS (pD 7.4)

-

Quenching buffer (e.g., low pH and temperature)

-

Pepsin column

-

LC-MS/MS system

-

-

Protocol:

-

Prepare a 10 µM stock solution of ApoE in PBS. For ApoE3, include 2 mM DTT in the buffer.[2]

-

Prepare a stock solution of this compound in DMSO.

-

To prepare the ApoE-ligand complex, dilute the this compound stock into the ApoE solution to a final concentration that is a multiple of the Kd (e.g., 25 µM this compound for 1 µM ApoE) and incubate for 2 hours at 25°C.[2][6] The final DMSO concentration should be kept low (e.g., 2%).[2]

-

Prepare a control sample of ApoE with an equivalent amount of DMSO without this compound.[2]

-

Initiate the hydrogen-deuterium exchange by diluting the ApoE or ApoE-EZ-482 solution 1:9 into D₂O buffer at 25°C.[2]

-

Allow the exchange reaction to proceed for various time points (e.g., 30 seconds, 1 minute, 5 minutes).[2]

-

Quench the exchange reaction by adding quenching buffer.

-

Immediately inject the quenched sample onto an online pepsin column for protein digestion.

-

Analyze the resulting peptides by LC-MS/MS to determine the deuterium uptake in different regions of the protein.

-

Compare the deuterium uptake between the ApoE-only and the ApoE-EZ-482 samples to identify regions with reduced exchange, indicating the binding site of this compound.

-

2. Fluorescence-Based Binding Affinity Determination

This protocol describes a method to determine the binding affinity of this compound to ApoE using a fluorescent reporter dye like SYPRO Orange or by titrating fluorescently labeled ApoE.

-

Materials:

-

Recombinant human ApoE

-

This compound

-

SYPRO Orange dye or Alexa488-labeled ApoE

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

Fluorometer

-

-

Protocol:

-

Prepare a solution of ApoE in the appropriate buffer.

-

If using SYPRO Orange, add the dye to the ApoE solution. The binding of the dye to hydrophobic regions of the protein results in an increase in fluorescence.

-

Perform a titration by adding increasing concentrations of this compound to the ApoE-dye solution.

-

Measure the fluorescence intensity after each addition of this compound. The displacement of the dye by this compound will lead to a decrease in fluorescence.[2]

-

Alternatively, if using fluorescently labeled ApoE (e.g., Alexa488-ApoE), titrate with increasing concentrations of this compound and measure the change in fluorescence.[6]

-

Plot the change in fluorescence as a function of the this compound concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

-

3. Heparin-Binding Inhibition Assay

This protocol assesses the functional effect of this compound on the interaction between ApoE and heparin.

-

Materials:

-

Recombinant human ApoE4

-

This compound

-

Heparin

-

Fluorescently labeled heparin or a method to detect the ApoE-heparin complex

-

HEPES buffer (20 mM, pH 7.4) with 150 mM NaCl[2]

-

-

Protocol:

-

Prepare solutions of ApoE4 and this compound in HEPES buffer.

-

Incubate 0.5 µM ApoE4 with varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) for 1 hour.[1][2]

-

In a separate reaction, prepare a 3 µM heparin solution.[2]

-

Add the pre-incubated ApoE4-EZ-482 complex to the heparin solution.[2]

-

Measure the amount of ApoE4 bound to heparin using a suitable detection method. If using a fluorescently labeled component, monitor the change in fluorescence.

-

A decrease in the formation of the ApoE-heparin complex in the presence of this compound indicates inhibition.

-

Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on ApoE4 and its downstream consequences.

Experimental Workflow Diagram

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ApoE: In vitro studies of a small molecule effector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ApoE: In Vitro Studies of a Small Molecule Effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apolipoprotein E and its receptors in Alzheimer’s disease: pathways, pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: EZ-482 for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EZ-482 is a novel small molecule ligand of Apolipoprotein E (ApoE), a key protein in lipid metabolism and a significant genetic risk factor for Alzheimer's disease.[1] In vitro studies have demonstrated that this compound binds to the C-terminal domain of both ApoE3 and ApoE4 isoforms.[1][2] This binding induces a unique allosteric change in the N-terminal domain of ApoE4 and blocks the binding of heparin.[1][2] The heparin-binding region of ApoE is also crucial for its interaction with receptors like the LDL receptor (LDLR) and the LDL receptor-related protein 1 (LRP-1).[1][2] These interactions are implicated in the pathogenesis of Alzheimer's disease. Furthermore, in the context of cancer immunology, this compound has been shown to counteract the immunosuppressive effects of ApoE by modulating the ATPase activity of BiP (Binding Immunoglobulin Protein), leading to restored MHC-I expression on tumor cells.[3][4]

These application notes provide a detailed protocol for the preparation and administration of this compound in in vivo mouse models based on currently available literature.

Data Presentation

In Vivo Dosage and Administration Summary

| Parameter | Details | Reference |

| Compound | This compound | [4] |

| Animal Model | 8-week-old female C57BL/6 mice | [4] |

| Dosage | 15 mg/kg | [4] |

| Administration Route | Oral gavage | [4] |

| Frequency | Daily | [4] |

| Vehicle/Formulation | Not specified in the study, but recommended formulations are available. | [4][5] |

In Vitro Binding Affinity

| Parameter | Details | Reference |

| Target | Apolipoprotein E (ApoE3 and ApoE4) | [1][2] |

| Binding Site | C-terminal domain | [1][2] |

| Dissociation Constant (Kd) | Approximately 5-10 µM | [5] |

Experimental Protocols

Formulation of this compound for Oral Administration

Two protocols are provided for the preparation of this compound for in vivo experiments. It is recommended to prepare the working solution fresh on the day of use.[5] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Protocol 1: Aqueous-Based Formulation [5]

This formulation yields a clear solution with a solubility of at least 2.08 mg/mL.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

In a sterile tube, add the following solvents sequentially, ensuring thorough mixing after each addition:

-

40% PEG300 (e.g., 400 µL for a 1 mL final volume)

-

10% DMSO (from the this compound stock solution, e.g., 100 µL for a 1 mL final volume)

-

5% Tween-80 (e.g., 50 µL for a 1 mL final volume)

-

45% Saline (e.g., 450 µL for a 1 mL final volume)

-

-

Vortex the final solution until it is clear and homogenous.

Protocol 2: Oil-Based Formulation [5]

This formulation also yields a clear solution with a solubility of at least 2.08 mg/mL.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the following solvents sequentially:

-

90% Corn Oil

-

10% DMSO (from the this compound stock solution)

-

-

Vortex the solution until the this compound is fully dissolved.

Administration by Oral Gavage

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Mouse restraint device (optional)

Procedure:

-

Calculate the required volume of the this compound formulation for each mouse based on its body weight and the target dose of 15 mg/kg.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip on the scruff of the neck to prevent movement and immobilize the head.

-

With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it along the side of the tongue.

-

Advance the needle smoothly into the esophagus. You should not feel any resistance. If resistance is met, withdraw the needle and reposition.

-

Once the needle is correctly positioned in the esophagus, slowly dispense the calculated volume of the this compound solution.

-

Carefully withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

Repeat the administration daily as required by the experimental design.

Visualizations

Mechanism of Action of this compound

Caption: Direct binding of this compound to the C-terminal domain of ApoE.

Downstream Signaling Effect of this compound in a Cancer Context

Caption: this compound restores MHC-I expression by blocking ApoE's inhibition of BiP.

References

- 1. ApoE: In Vitro Studies of a Small Molecule Effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ApoE: In vitro studies of a small molecule effector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M2 macrophage-derived exosomes suppress tumor intrinsic immunogenicity to confer immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M2 macrophage-derived exosomes suppress tumor intrinsic immunogenicity to confer immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application of EZ-482 in Alzheimer's Disease Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease (AD). The ApoE4 protein adopts a pathogenic conformation that contributes to neurodegeneration through various mechanisms, including amyloid-beta (Aβ) aggregation and tau pathology. EZ-482 is a novel small molecule that acts as a ligand for Apolipoprotein E (ApoE). It has been identified as a modulator of ApoE4 function, offering a potential therapeutic avenue for AD. This document provides detailed application notes and protocols for the use of this compound in in vitro and proposed in vivo Alzheimer's disease research models.

This compound binds to the C-terminal domain of both ApoE3 and ApoE4 isoforms. However, its binding to ApoE4 induces a unique allosteric change in the N-terminal domain, which is implicated in ApoE4's pathogenic functions. This allosteric modulation blocks the heparin-binding region in the N-terminal domain, a site that also interacts with critical receptors like the low-density lipoprotein receptor (LDLR) and the LDLR-related protein 1 (LRP1), both of which are involved in AD pathogenesis.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound to ApoE Isoforms

| ApoE Isoform | Dissociation Constant (Kd) | Method | Reference |

| ApoE3 | ~8 µM | Fluorescence-based assays | |

| ApoE4 | ~8 µM | Fluorescence-based assays |

Table 2: Effect of this compound on ApoE4 Function

| Functional Assay | Effect of this compound | Concentration | Reference |

| Heparin Binding | Blocks heparin binding to ApoE4 | 0.5 - 10 µM | |

| Allosteric Conformation | Induces N-terminal conformational change in ApoE4 | Not specified |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on its ability to induce a conformational change in the ApoE4 protein. By binding to the C-terminal domain, it allosterically alters the structure of the N-terminal domain, thereby inhibiting its interaction with heparin and potentially with cell surface receptors like LDLR and LRP1. This modulation is hypothesized to mitigate the downstream pathological effects of ApoE4 in Alzheimer's disease.

Experimental Protocols

In Vitro Methods

1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to Characterize this compound Binding and Allosteric Effects

This protocol is adapted from established methods for studying protein-ligand interactions.

Objective: To map the binding site of this compound on ApoE4 and to identify regions of conformational change upon binding.

Materials:

-

Recombinant human ApoE4 protein

-

This compound

-

D₂O-based buffer (e.g., 10 mM HEPES, 150 mM KCl, pD 7.4)

-

Quench buffer (e.g., 1 M HCl, pH 2.5)

-

Pepsin column

-

LC-MS system

Protocol:

-

Sample Preparation: Prepare a 4 µM solution of ApoE4 in a standard H₂O-based buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4). For the ligand-bound state, incubate the ApoE4 solution with an excess of this compound (e.g., 5-10 fold molar excess) for at least 30 minutes at room temperature.

-

Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample (with or without this compound) 1:10 into the D₂O labeling buffer at 25°C.

-

Time Points: Collect samples at various time points (e.g., 30s, 1min, 5min, 10min, 30min, 60min) to monitor the kinetics of deuterium exchange.

-

Quenching: Stop the exchange reaction by mixing the labeled sample 1:1 with ice-cold quench buffer. This rapidly lowers the pH to ~2.5 and the temperature to ~0°C, minimizing back-exchange.

-

Digestion: Immediately inject the quenched sample onto an in-line pepsin column for proteolytic digestion.

-

LC-MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography and analyze by mass spectrometry to determine the mass of each peptide.

-

Data Analysis: Compare the deuterium uptake of peptides from the ApoE4-only sample with the ApoE4-EZ-482 sample. Regions with significantly reduced deuterium uptake in the presence of this compound indicate the binding site. Regions with altered deuterium uptake (either increased or decreased) outside the direct binding site indicate allosteric conformational changes.

2. Fluorescence Polarization (FP) Assay for Measuring Binding Affinity

This protocol provides a general framework for determining the Kd of the this compound and ApoE4 interaction.

Objective: To quantify the binding affinity of this compound to ApoE4.

Materials:

-

Fluorescently labeled this compound (or a fluorescently labeled competitor)

-

Recombinant human ApoE4 protein

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 96- or 384-well plates

-

Fluorescence plate reader with polarization filters

Protocol:

-

Reagent Preparation: Prepare a stock solution of fluorescently labeled this compound (tracer) and a series of dilutions of unlabeled ApoE4 in the assay buffer.

-

Assay Setup: In a microplate, add a fixed concentration of the tracer to each well. Then, add the serially diluted ApoE4 protein to the wells. Include control wells with tracer only (for minimum polarization) and buffer only (for background).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of ApoE4. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Proposed In Vivo Application and Protocol

Disclaimer: To date, there is no publicly available in vivo data for this compound in Alzheimer's disease animal models. The following protocol is a proposed methodology based on common practices for evaluating the efficacy of small molecule therapeutics in transgenic mouse models of Alzheimer's disease, such as the 5xFAD or APP/PS1 models that also express human ApoE4.

Objective: To assess the in vivo efficacy of this compound in reducing AD-like pathology and improving cognitive function in a relevant mouse model.

Animal Model: 5xFAD transgenic mice expressing human ApoE4 (e.g., 5xFAD-APOE4 knock-in mice).

Materials:

-

This compound formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).

-

Age-matched 5xFAD-APOE4 mice and wild-type littermate controls.

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

-

Reagents for tissue processing, immunohistochemistry (for Aβ and tau), and biochemical assays (e.g., ELISA for Aβ levels).

Protocol:

-

Dosing Regimen: Based on in vitro potency and estimated pharmacokinetic properties, establish a dosing regimen for this compound (e.g., daily intraperitoneal or oral administration). A vehicle-treated control group is essential.

-

Treatment Period: Treat the mice for a specified duration (e.g., 1-3 months), starting at an age before or after significant plaque deposition, depending on the therapeutic hypothesis (preventive vs. therapeutic).

-

Behavioral Testing: In the final weeks of treatment, conduct a battery of behavioral tests to assess cognitive function.

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze: To assess short-term spatial working memory.

-

-

Tissue Collection and Processing: At the end of the study, euthanize the mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

Pathological Analysis:

-

Immunohistochemistry: Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify amyloid plaque load and against phosphorylated tau (e.g., AT8) to assess tau pathology.

-